molecular formula C19H18F3N3O2S B2811675 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 905784-82-9

4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2811675
CAS No.: 905784-82-9
M. Wt: 409.43
InChI Key: DQMRFXSOSAWNFT-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with cyano (-CN), methyl (-CH₃), and trifluoromethyl (-CF₃) groups at positions 3, 6, and 4, respectively. A thioether linkage connects the pyridine ring to a butanamide chain, terminating in an N-(4-methoxyphenyl) group.

Properties

IUPAC Name

4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-12-10-16(19(20,21)22)15(11-23)18(24-12)28-9-3-4-17(26)25-13-5-7-14(27-2)8-6-13/h5-8,10H,3-4,9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRFXSOSAWNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC=C(C=C2)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The pyridine ring is synthesized through a series of reactions starting from simple precursors. For instance, a common method involves the condensation of 2-chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol compound under basic conditions to introduce the thioether linkage.

  • Thioether Formation: : The intermediate pyridine compound is then reacted with 4-methoxyphenylbutanamide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of the cyano group.

    Substituted Aromatics: From various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in advanced materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Pyridine vs. Pyrimidine Analogs: Target Compound: Pyridine core with -CF₃ and -CN groups. Pyrimidine Derivatives (DT218–DT224): Pyrimidine rings with 4-CF₃ and 4-methoxyphenyl substituents (). Thieno[2,3-d]pyrimidines (): Thiophene-fused pyrimidines exhibit altered electronic properties, enhancing aromatic stacking and metabolic stability compared to simple pyridines .

Substituent Modifications

Pyridine Ring Substituents:
Compound Position 6 Position 4 Position 3
Target Compound -CH₃ -CF₃ -CN
2-((3-Cyano-6-methyl-4-CF₃-pyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide () -CH₃ -CF₃ -CN
2-{[3-Cyano-6-(4-fluorophenyl)-4-CF₃-pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () -C₆H₄F -CF₃ -CN
  • Methyl (-CH₃) vs.
  • Trifluoromethyl (-CF₃) : Consistently present in analogs, contributing to hydrophobicity and metabolic resistance .
Amide Chain and Terminal Groups:
Compound Amide Chain Terminal Group
Target Compound Butanamide 4-Methoxyphenyl
2-((3-Cyano-6-methyl-4-CF₃-pyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide () Acetamide 4-Fluorophenyl
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () Acetamide 4-Ethoxyphenyl
  • Butanamide vs. Acetamide : Longer chains (e.g., butanamide) may improve membrane permeability and half-life due to increased lipophilicity .
  • Methoxy (-OCH₃) vs.

Thioether Linkage and Sulfur-Based Modifications

The thioether bridge in the target compound and analogs (e.g., ) is critical for maintaining conformational flexibility and enabling disulfide-bond interactions in enzymatic pockets. For example:

  • CD73 Inhibitors (): Thiopyridine scaffolds with morpholinophenyl groups show enhanced inhibitory activity, suggesting sulfur’s role in target engagement .

Biological Activity

The compound 4-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)butanamide, often referred to as a pyridine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17F3N2O2SC_{16}H_{17}F_3N_2O_2S, with a molecular weight of approximately 358.38 g/mol. The structure consists of a pyridine ring substituted with cyano and trifluoromethyl groups, combined with a butanamide moiety linked to a methoxyphenyl group.

Research indicates that compounds similar to this pyridine derivative often act through multiple mechanisms, including:

  • Enzyme Inhibition : Many pyridine derivatives are known to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing pathways related to hormonal regulation and cellular growth.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : The presence of the trifluoromethyl group is associated with enhanced anti-inflammatory activity. Compounds with this feature have been reported to reduce pro-inflammatory cytokines in vitro.
  • Neuroprotective Effects : Some studies suggest that pyridine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a series of pyridine derivatives, including compounds structurally related to our target compound. The results indicated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting a promising avenue for further research into its anticancer potential .

Anti-inflammatory Research

In another investigation, a similar compound was tested for its ability to modulate inflammatory responses in animal models. The results demonstrated a notable decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, highlighting its potential utility in managing inflammatory diseases .

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorInhibition of MCF-7 cell proliferation
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels
NeuroprotectiveProtection against oxidative stressNot yet published

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